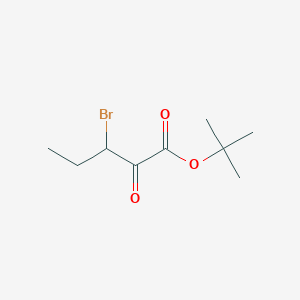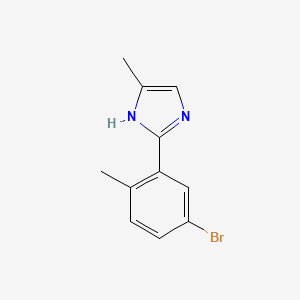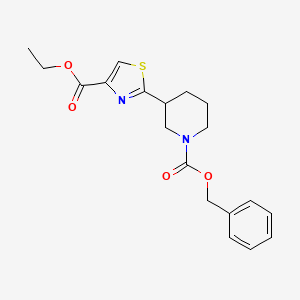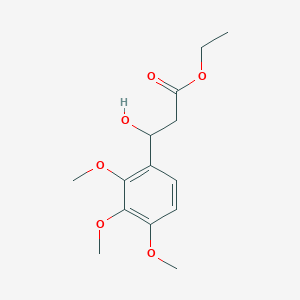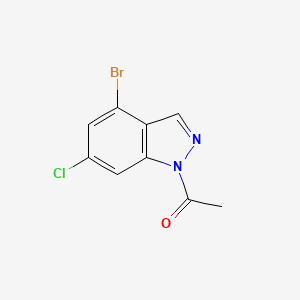![molecular formula C17H19NO B13666009 1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
1-[4-(Benzyloxy)benzyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzyloxy)benzyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)benzyl]azetidine typically involves the reaction of 4-(benzyloxy)benzyl chloride with azetidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Benzyloxy)benzyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of various functionalized azetidines.
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzyloxy)benzyl]azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of azetidine derivatives with biological targets.
Medicine: Azetidine derivatives have shown potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Benzyloxy)benzyl]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes, receptors, or other biological molecules, leading to various biological effects. The benzyloxybenzyl group can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound, which lacks the benzyloxybenzyl group.
N-Benzylazetidine: Similar structure but with a benzyl group instead of the benzyloxybenzyl group.
4-(Benzyloxy)benzylamine: Contains the benzyloxybenzyl group but lacks the azetidine ring.
Uniqueness
1-[4-(Benzyloxy)benzyl]azetidine is unique due to the combination of the azetidine ring and the benzyloxybenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The presence of the benzyloxybenzyl group can enhance the compound’s solubility, stability, and binding affinity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1-[(4-phenylmethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C17H19NO/c1-2-5-16(6-3-1)14-19-17-9-7-15(8-10-17)13-18-11-4-12-18/h1-3,5-10H,4,11-14H2 |
InChI-Schlüssel |
AHTBONNZZRPVRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
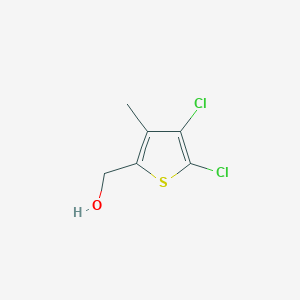
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
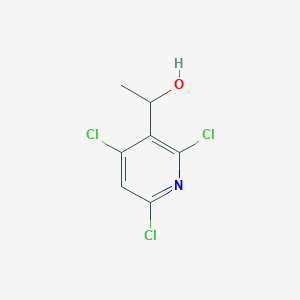



![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
